molecular formula C17H17N5O2 B10874044 2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B10874044
M. Wt: 323.35 g/mol
InChI Key: IJHOACWIDMDKIJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach is the , which yields novel derivatives of [1,3,5]triazolo[1,5-c]pyrimidines.

      Reaction Conditions: Specific reaction conditions for the Dimroth rearrangement and subsequent modifications would need to be detailed in a comprehensive synthetic protocol.

  • Chemical Reactions Analysis

      Types of Reactions: The compound may undergo various reactions, including , , and . Detailed investigations would be required to explore its reactivity further.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. For example, oxidation might involve reagents like KMnO₄ or H₂O₂, while reduction could use LiAlH₄ or NaBH₄.

      Major Products: The major products formed from these reactions would vary based on the specific reaction pathway.

  • Scientific Research Applications

      Chemistry: Researchers may explore its use as a building block for novel heterocyclic compounds or as a ligand in coordination chemistry.

      Biology: Investigations could focus on its potential as a bioactive molecule, such as enzyme inhibitors or receptor modulators.

      Industry: Its industrial applications would depend on its properties, stability, and scalability.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, affecting cell growth and proliferation.
  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have a direct list of similar compounds, you can compare this compound with related pyrazolo-triazolo-pyrimidine derivatives in terms of structure, reactivity, and biological activities.

    Properties

    Molecular Formula

    C17H17N5O2

    Molecular Weight

    323.35 g/mol

    IUPAC Name

    2-[10-(2-hydroxyethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

    InChI

    InChI=1S/C17H17N5O2/c1-10-11(2)21(7-8-23)16-14(10)17-19-15(20-22(17)9-18-16)12-5-3-4-6-13(12)24/h3-6,9,23-24H,7-8H2,1-2H3

    InChI Key

    IJHOACWIDMDKIJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4O)CCO)C

    Origin of Product

    United States

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